Ethyl 3-(2-chlorophenyl)-3-[(3-methylbenzoyl)amino]propanoate
Description
The compound’s structure combines an ethyl ester backbone with aromatic and amide functionalities, which influence its physicochemical and spectral properties. Key structural attributes include:
- 2-Chlorophenyl substituent: Positioned at the β-carbon of the propanoate chain, this group contributes to distinct mass spectral fragmentation patterns due to ortho-chlorine elimination .
Properties
Molecular Formula |
C19H20ClNO3 |
|---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-[(3-methylbenzoyl)amino]propanoate |
InChI |
InChI=1S/C19H20ClNO3/c1-3-24-18(22)12-17(15-9-4-5-10-16(15)20)21-19(23)14-8-6-7-13(2)11-14/h4-11,17H,3,12H2,1-2H3,(H,21,23) |
InChI Key |
CFAYWWVIQWWBHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Biological Activity
Ethyl 3-(2-chlorophenyl)-3-[(3-methylbenzoyl)amino]propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure with multiple functional groups that may influence its biological activity. The presence of both chlorophenyl and methylbenzoyl moieties suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H18ClN1O3 |
| Molecular Weight | 305.77 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound may involve several mechanisms, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, affecting signal transduction pathways.
- Cell Cycle Interference : Potential effects on cell cycle progression could lead to antiproliferative effects in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the chlorophenyl and methylbenzoyl groups can significantly impact the potency and selectivity of the compound against various biological targets.
Key Findings from SAR Studies
- Chlorine Substitution : The presence of a chlorine atom on the phenyl ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- Methyl Group Influence : The methyl group on the benzoyl moiety may enhance binding affinity to target proteins through hydrophobic interactions.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance:
- In Vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells, with IC50 values comparable to established chemotherapeutics like doxorubicin.
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| A-431 | 12.5 | Doxorubicin | 10 |
| Jurkat | 15.0 | Doxorubicin | 8 |
Antimicrobial Activity
Research has also indicated that this compound possesses antimicrobial properties:
- Bacterial Strains Tested : The compound showed effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) demonstrating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
Case Studies
- Case Study on Anticancer Efficacy : A study involving the administration of this compound in a mouse model demonstrated significant tumor reduction compared to control groups.
- Clinical Relevance in Antimicrobial Therapy : In vitro assays indicated that this compound could be a candidate for treating infections caused by drug-resistant bacteria, showing promise for future clinical applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Halogen Loss in Propanoate Esters
The 2-chlorophenyl substituent in the target compound is critical for its unique fragmentation behavior. Studies on ethyl 3-(2-chlorophenyl)propanoate (CAS 30573-88-7) demonstrate preferential loss of chlorine (35/37 Da) from the molecular ion during electron ionization mass spectrometry (EI-MS). This phenomenon is attributed to the ester carbonyl oxygen facilitating intramolecular elimination of ortho-chlorine .
Key comparisons with positional isomers :
Mechanistic Insight :
- Rigid vs. Flexible Spacers: Saturation of the propanoate chain (e.g., ethyl 3-(2-chlorophenyl)-propanoate vs.
- Alkyne Spacer: Ethyl 3-(2-chlorophenyl)-propynoate (rigid sp-hybridized spacer) prevents Cl elimination due to geometric constraints .
Functional Group Modifications
Ester vs. Amide/Cyanide Replacements
Replacing the ester moiety with a methyl ketone retains selective Cl loss, whereas a nitrile group causes non-specific fragmentation regardless of chlorine position .
Example Analog :
Amino and Hydroxy Derivatives
- Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride (CAS 1375473-45-2): The hydroxy group increases polarity and hydrogen-bonding capacity, contrasting with the target compound’s hydrophobic 3-methylbenzoyl group .
- Ethyl 3-(pyridin-2-ylamino)propanoate: Used in dabigatran synthesis, this analog demonstrates the pharmacological relevance of amino-substituted propanoates .
Data Tables
Table 1: Key Structural Analogs and Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
